3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound integrates a pyrrolidine moiety and a sulfonyl group attached to a methoxyphenyl group, contributing to its unique chemical properties and potential biological activities. The classification of this compound falls under heterocycles, specifically oxadiazoles, which are known for their diverse applications in medicinal chemistry and drug discovery due to their biological activities, including antibacterial, antiviral, and anticancer properties .
The synthesis of 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in the yield and purity of the final product. For instance, controlling the pH during the sulfonylation step can significantly affect the reaction outcome.
The molecular structure of 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can be represented as follows:
The molecular formula for this compound is CHNOS. The compound's molecular weight is approximately 328.36 g/mol. Its structural complexity allows for various interactions with biological targets due to the presence of multiple functional groups .
The compound can undergo various chemical reactions typical for oxadiazoles and pyrrolidines:
Understanding these reactions is crucial for exploring further modifications and potential derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors:
Data from studies indicate that similar compounds exhibit significant binding affinities to targets involved in drug metabolism regulation and other biological processes .
The compound's physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound .
3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:
The unique combination of functional groups within this compound enhances its potential applications across various fields in science and medicine .
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern medicinal chemistry, characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This structure confers exceptional metabolic stability, tunable electronic properties, and versatile hydrogen-bonding capabilities, enabling diverse interactions with biological targets [1]. Its significance stems from its role as a bioisostere for ester and amide functionalities, overcoming the hydrolytic instability associated with these groups while maintaining comparable spatial geometry and electronic distribution [2] [3]. Consequently, 1,2,4-oxadiazoles serve as critical pharmacophores in drug candidates targeting antimicrobial, anticancer, anti-inflammatory, and central nervous system disorders. The scaffold’s synthetic flexibility allows for extensive structural diversification at the 3- and 5-positions, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles [1] [9].
The 1,2,4-oxadiazole ring exhibits distinct physicochemical properties that underpin its broad biological relevance. Key attributes include:
Table 1: Key Physicochemical Properties Influencing Drug-likeness of 1,2,4-Oxadiazole Derivatives
Property | Typical Range for Active Derivatives | Impact on Drug Profile | Example Optimization Strategy |
---|---|---|---|
LogP | 0.5 - 4.0 | Balances membrane permeability vs. solubility; impacts CNS penetration. | Introducing alkyl/aryl groups or halogens to modulate lipophilicity. |
Polar Surface Area (PSA) | < 140 Ų (Veber's Rule) | Predicts oral bioavailability and passive diffusion. | Incorporating hydrophobic substituents or reducing H-bond acceptors. |
Hydrogen Bond Acceptors (HBA) | ≤ 10 (Lipinski's Rule) | Influences solubility and transporter interactions. | Balancing heterocyclic atoms with hydrocarbon moieties. |
Molecular Weight (MW) | ≤ 500 g/mol (Lipinski's Rule) | Impacts absorption and distribution. | Utilizing smaller linkers or substituents. |
Rotatable Bonds (n-ROTB) | ≤ 10 (Veber's Rule) | Affects oral bioavailability; lower flexibility correlates with better absorption. | Employing cyclic constraints like pyrrolidine. |
The journey of 1,2,4-oxadiazoles in therapeutics began with their first synthesis by Tiemann and Krüger in 1884 [1] [2]. Significant milestones include:
Table 2: Clinically Approved Drugs Featuring the 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Indication | Key Structural Features | Approval Era |
---|---|---|---|
Oxolamine | Cough Suppressant | Simple aryl substitution. | 1960s |
Prenoxdiazine | Cough Suppressant | Incorporates morpholine moiety. | 1970s |
Butalamine | Vasodilator | Linked to amino alcohol chain. | 1970s |
Fasiplon | Anxiolytic (Non-benzodiazepine) | Fused triazolobenzodiazepine system. | 1990s |
Pleconaril | Antiviral (Picornavirus) | Bulky trifluoromethyl and oxime substituents. | 2000s |
Ataluren (PTC124) | Duchenne Muscular Dystrophy | Fluoroaryl and benzoic acid components. | 2010s |
The strategic incorporation of sulfonyl and pyrrolidine groups into the 1,2,4-oxadiazole framework synergistically enhances target affinity, selectivity, and drug-like properties:
Modulating Physicochemistry: Enhances molecular polarity and aqueous solubility, counterbalancing hydrophobic elements. The p-methoxyphenylsulfonyl moiety specifically contributes electron-donating effects and moderate lipophilicity, facilitating blood-brain barrier (BBB) penetration—critical for CNS-targeted agents like those inhibiting AChE or MAO [9] [10].
Pyrrolidine Moiety:
Pharmacokinetic Advantages: Pyrrolidine significantly lowers LogP (compared to cyclopentane) and increases polar surface area (PSA ~16.5 Ų), improving solubility. Its constrained flexibility (fewer rotatable bonds) enhances oral bioavailability per Veber's rules [5] [6]. It serves as a key structural component in ~37 FDA-approved drugs (e.g., Clindamycin, Captopril, Rolipram) [5] [8].
Synergy in 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole:The integration of the p-methoxyphenylsulfonyl group onto the pyrrolidine nitrogen and linking the pyrrolidine C3 carbon to the 1,2,4-oxadiazole at position 3 creates a multifunctional pharmacophore:
Table 3: Structural Contributions of Key Moieties in Hybrid Derivatives
Structural Motif | Key Pharmacological Contributions | Example Derivatives & Activities |
---|---|---|
1,2,4-Oxadiazole Core | Metabolic stability (ester/amide bioisostere); H-bond acceptor; tunable electronic properties. | Pleconaril (antiviral); Ataluren (nonsense mutation); AChE inhibitors (IC50 < 0.08 µM) [1] [9]. |
Sulfonyl Group (-SO₂-) | Strong H-bond acceptor; enzyme active site anchoring (e.g., MMP Zn²⁺ chelation); modulates solubility. | Sulfonyl pyrrolidine MMP-2 inhibitors (> potency than LY52 control); T. brucei inhibitors [7] [10]. |
Pyrrolidine Ring | Sp³ complexity & chirality; constrained flexibility; improved solubility/ bioavailability; H-bonding. | Clemastine (antihistamine); Daridorexant (insomnia); DNA gyrase inhibitors (IC50 ~120-270 nM) [5] [8]. |
4-Methoxyphenyl | Electron-donating effect; moderate lipophilicity; potential for BBB penetration. | Anti-inflammatory sulfonamides; CNS-active AChE/MAO-B inhibitors [9] [10]. |
The compound 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole exemplifies rational drug design by integrating these pharmacophoric elements. Its structure leverages the metabolic resilience of oxadiazole, the target-binding precision of the sulfonyl group, the 3D complexity and favorable ADME properties of the chiral pyrrolidine, and the electronic modulation of the p-methoxy group, positioning it as a promising candidate for further development against targets like AChE, MMPs, or infectious disease pathogens [6] [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1